6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1216447-45-8
Cat. No.: VC7711106
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.94
* For research use only. Not for human or veterinary use.
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride - 1216447-45-8](/images/structure/VC7711106.png)
Specification
CAS No. | 1216447-45-8 |
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Molecular Formula | C22H21ClN4O4S |
Molecular Weight | 472.94 |
IUPAC Name | 6-benzyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H20N4O4S.ClH/c23-20(27)19-17-10-11-25(12-14-4-2-1-3-5-14)13-18(17)31-22(19)24-21(28)15-6-8-16(9-7-15)26(29)30;/h1-9H,10-13H2,(H2,23,27)(H,24,28);1H |
Standard InChI Key | SQUUOZZGEYKERH-UHFFFAOYSA-N |
SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N)CC4=CC=CC=C4.Cl |
Introduction
Structural and Chemical Characteristics
Core Architecture
The molecule’s central framework consists of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine system, a bicyclic structure merging a thiophene ring with a partially saturated pyridine moiety. Unlike the more commonly studied [3,2-c] isomers , the [2,3-c] configuration places the sulfur atom adjacent to the pyridine nitrogen, altering electronic distribution and steric accessibility. The benzyl group at position 6 introduces hydrophobic bulk, while the 4-nitrobenzamido substituent at position 2 contributes polar and electron-withdrawing effects. The carboxamide at position 3 and hydrochloride counterion enhance solubility and crystallinity .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogous tetrahydrothienopyridines exhibit logP values ranging from 1.06 to -0.26 , suggesting moderate lipophilicity. The nitro group (molecular weight: ~454.9 g/mol) likely reduces aqueous solubility compared to non-nitrated analogs, though the hydrochloride salt mitigates this effect. Calculated topological polar surface area (TPSA) values for similar carboxamide-containing compounds approximate 55–90 Ų , indicating moderate permeability across biological membranes.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 6-benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be conceptualized through three key steps:
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Core Construction: Formation of the tetrahydrothieno[2,3-c]pyridine ring.
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Substituent Introduction: Sequential addition of benzyl, nitrobenzamido, and carboxamide groups.
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Salt Formation: Protonation with HCl to yield the hydrochloride.
Tetrahydrothienopyridine Ring Synthesis
The PMC study outlines methods for synthesizing tetrahydrothieno[3,2-c]pyridines (THTPs) via Pictet-Spengler cyclization or Vilsmeier-Haack formylation. Adapting these protocols for the [2,3-c] isomer would require:
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Starting with a 3-aminothiophene precursor.
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Cyclizing with a ketone or aldehyde under acidic conditions (e.g., HCl/EtOH) .
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Protecting amine intermediates using groups like benzothiazole-2-sulfonyl (Bts) to prevent side reactions .
Example Reaction Pathway
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Bts Protection: 3-Aminothiophene → Bts-protected amine (yield: ~85%) .
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Formylation: Vilsmeier-Haack reaction to install formyl group (yield: ~78%) .
Benzylation
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Reagent: Benzyl bromide or chloride.
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Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (DMF or DMSO), 60–80°C .
Nitrobenzamido Installation
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Reagent: 4-Nitrobenzoyl chloride.
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Conditions: Schotten-Baumann reaction (aqueous NaOH, dichloromethane) .
Carboxamide Formation
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Method A: Direct amidation of carboxylic acid using CDI or HATU .
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Method B: Hydrolysis of nitrile intermediate followed by ammonolysis .
Compound | IC₅₀ (nM) | Selectivity (vs. α₂-adrenoceptor) |
---|---|---|
Benzylamine (Reference) | 8500 | 1.0 |
THIQ (5) | 290 | 3.2 |
SK&F 7698 (13) | 14 | 12.5 |
Hypothetical Target | ~10 | >15 |
ADMET Profiling
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Absorption: High GI absorption predicted due to moderate TPSA .
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Metabolism: Likely CYP3A4/2D6 substrate due to aromatic nitro groups.
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Toxicity: Nitro reduction metabolites may pose genotoxic risks.
Applications and Future Directions
Therapeutic Prospects
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Hypertension: hPNMT inhibition reduces epinephrine synthesis, lowering blood pressure .
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Neuropathic Pain: Thienopyridines modulate adrenergic pathways implicated in pain signaling.
Synthetic Challenges
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Regioselectivity: Achieving [2,3-c] over [3,2-c] isomer requires precise control of cyclization conditions.
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Nitro Group Stability: Risk of reduction during hydrogenation steps necessitates alternative protecting strategies.
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